molecular formula C23H19ClN4O3 B2810927 N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea CAS No. 1116038-36-8

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No. B2810927
CAS RN: 1116038-36-8
M. Wt: 434.88
InChI Key: RSVKHPDDJWEBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea, also known as EMD638683, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

The urea derivatives, including a focus on specific structural analogs similar to N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea, have been explored for their enzyme inhibition capabilities and potential anticancer activities. A study involving several urea derivatives revealed their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Additionally, certain derivatives demonstrated anticancer activities against prostate cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Directed Lithiation and Substitution Reactions

Research has also explored the directed lithiation of urea derivatives, leading to the development of novel synthetic routes. These processes allow for the selective functionalization of these compounds, paving the way for the synthesis of various substituted products with potential pharmacological applications (Smith, El‐Hiti, & Alshammari, 2013).

Antidiabetic Screening

Another application of similar urea derivatives involves their synthesis and evaluation for antidiabetic properties. By synthesizing a series of N-substituted dihydropyrimidine derivatives and testing them for α-amylase inhibition, researchers aim to develop new treatments for diabetes, showcasing the versatility of urea derivatives in addressing various health conditions (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activities

The synthesis of urea derivatives has also been investigated for antimicrobial purposes. By creating novel compounds and testing their efficacy against a range of bacteria and viruses, this research contributes to the ongoing search for more effective antimicrobial agents. This is particularly crucial in the fight against resistant microbial strains, underlining the importance of developing new therapeutic compounds (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-6-8-16(9-7-15)22-26-23(31-27-22)18-10-11-21(30)28(13-18)14-20(29)25-12-17-4-2-3-5-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVKHPDDJWEBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea

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